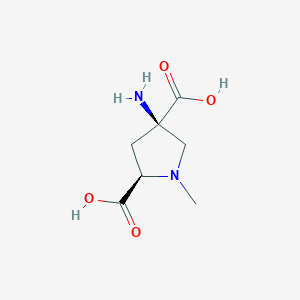
(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid involves several steps. One method starts with L-aspartic acid, which undergoes selective esterification to form L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate reacts with acrylate and undergoes an amino protection reaction to generate N-(2-carboalkoxy(aryloxy))ethyl-N-protective group-L-aspartic acid-4-alkyl ester. This compound then undergoes intramolecular ring closing and decarboxylation under alkaline conditions to form ®-N-protective group-4-oxopiperidine-2-formic acid. Subsequent steps include esterification, selective carbonyl reduction, and nucleophilic substitution to finally yield this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of environmentally friendly reagents and conditions to ensure sustainability and scalability .
化学反应分析
Types of Reactions
(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .
科学研究应用
(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in modulating neurotransmitter release and synaptic plasticity.
Medicine: It has potential therapeutic applications in treating neurological disorders such as epilepsy and neurodegenerative diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
作用机制
The compound exerts its effects by acting as a selective agonist for group II metabotropic glutamate receptors. These receptors are involved in modulating synaptic transmission and neuronal excitability. By binding to these receptors, (2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid can inhibit the release of excitatory neurotransmitters, thereby reducing neuronal excitability and protecting against excitotoxicity .
相似化合物的比较
Similar Compounds
(2R,4R)-2-alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic acids: These compounds are also used as selective agonists for metabotropic glutamate receptors and have similar neuroprotective effects.
(2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acids: These compounds are potential antihypertensive drugs with angiotensin-converting enzyme inhibiting action.
Uniqueness
What sets (2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid apart is its high selectivity for group II metabotropic glutamate receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes .
属性
CAS 编号 |
213619-98-8 |
|---|---|
分子式 |
C7H12N2O4 |
分子量 |
188.18 g/mol |
IUPAC 名称 |
(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H12N2O4/c1-9-3-7(8,6(12)13)2-4(9)5(10)11/h4H,2-3,8H2,1H3,(H,10,11)(H,12,13)/t4-,7-/m1/s1 |
InChI 键 |
AWGRHEDNWXKCFJ-CLZZGJSISA-N |
手性 SMILES |
CN1C[C@](C[C@@H]1C(=O)O)(C(=O)O)N |
规范 SMILES |
CN1CC(CC1C(=O)O)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


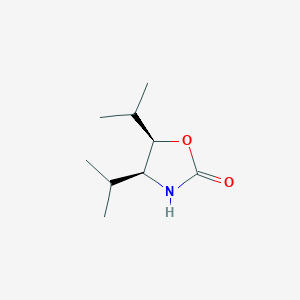
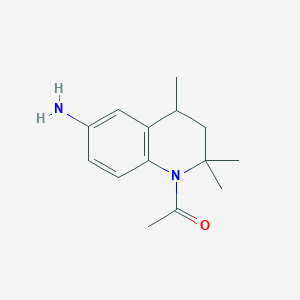
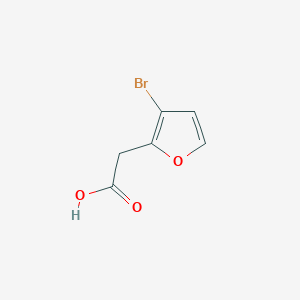

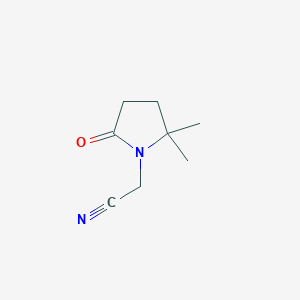

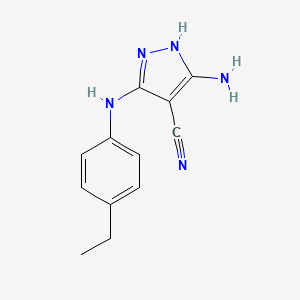
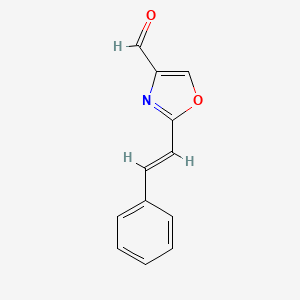

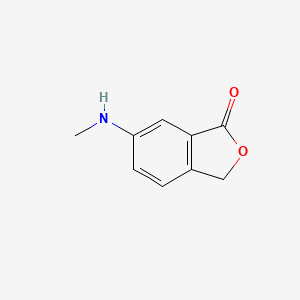
![4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12878102.png)
![4-Mercaptobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12878108.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12878118.png)
